molecular formula C30H18Br3NS3 B1516218 Tris[4-(5-bromothiophen-2-yl)phenyl]amine CAS No. 339985-36-3

Tris[4-(5-bromothiophen-2-yl)phenyl]amine

Cat. No.: B1516218
CAS No.: 339985-36-3
M. Wt: 728.4 g/mol
InChI Key: QWJSFRTXYYGQPZ-UHFFFAOYSA-N
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Description

Tris[4-(5-bromothiophen-2-yl)phenyl]amine (CAS RN: 339985-36-3) is a high-purity, star-shaped organic compound that serves as a versatile building block in advanced materials research. This compound features a triphenylamine core extended with three 5-bromothiophene arms, a structure that classifies it as a valuable star-shaped molecule (SSM) for constructing complex functional materials . Its molecular formula is C₃₀H₁₈Br₃NS₃ with a molecular weight of 728.37 g/mol, and it is characterized as a solid with a melting point of approximately 195 °C . The primary research value of this compound lies in its role as a key synthetic intermediate, particularly in the field of organic electronics. The bromine atoms on the thiophene rings make it an excellent precursor for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are fundamental techniques for creating conjugated systems . While the specific brominated derivative is often used as a synthetic stepping stone, its structural analog, Tris(4-(thiophen-2-yl)phenyl)amine (TTPA), demonstrates significant applications in electrochromic devices (ECDs) and conducting polymers . Research shows that polymers derived from the TTPA unit exhibit distinct color changes (e.g., from yellow to blue) upon oxidation, lower oxidation potentials compared to typical polythiophenes, and high optical contrast, making them promising for smart windows, displays, and optical memory devices . Furthermore, the triphenylamine-thiophene structure is electron-rich, granting it hole-transporting properties, which suggests potential applications in organic light-emitting diodes (OLEDs) and organic solar cells . This compound is supplied for laboratory research and development purposes. It is intended For Research Use Only and is not intended for diagnostic, therapeutic, or household use.

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-N,N-bis[4-(5-bromothiophen-2-yl)phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18Br3NS3/c31-28-16-13-25(35-28)19-1-7-22(8-2-19)34(23-9-3-20(4-10-23)26-14-17-29(32)36-26)24-11-5-21(6-12-24)27-15-18-30(33)37-27/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJSFRTXYYGQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)Br)N(C3=CC=C(C=C3)C4=CC=C(S4)Br)C5=CC=C(C=C5)C6=CC=C(S6)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18Br3NS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

TTPA has shown promise as a hole-transporting material in OLEDs due to its excellent charge transport properties. The compound's unique structure enhances its electronic characteristics, making it suitable for efficient light emission in OLED devices. Research indicates that TTPA can improve the performance and efficiency of OLEDs by facilitating charge transport within the device architecture .

Organic Photovoltaics (OPVs)

In the realm of organic photovoltaics, TTPA's properties also position it as a potential candidate for use in OPV systems. Its ability to transport holes effectively can enhance the overall efficiency of solar cells by improving charge separation and collection at the electrodes. Studies have demonstrated that integrating TTPA into OPV materials can lead to higher power conversion efficiencies.

Electrochemical Applications

Electrolytes for Lithium-Ion Batteries

TTPA has been explored as an additive in electrolytes for lithium-ion batteries due to its electrochemical stability. Its incorporation can improve the ionic conductivity and overall performance of battery systems, making it a valuable component in energy storage technologies. Research suggests that TTPA enhances the electrochemical properties of electrolytes, contributing to better battery performance and longevity.

Biological Applications

Anticancer Activity

Emerging studies have highlighted TTPA's potential anticancer properties . In vitro experiments have shown that TTPA can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. Notably, TTPA was found to reduce cell viability significantly and induce apoptosis, suggesting its potential as a therapeutic agent against cancer.

Antimicrobial Properties

TTPA has also demonstrated antimicrobial activity , exhibiting inhibitory effects against both Gram-positive and Gram-negative bacteria. Research indicates that it could serve as a candidate for developing new antimicrobial agents, with specific minimum inhibitory concentrations (MIC) established against various bacterial strains.

Material Science

Conductive Polymers

The unique structure of TTPA allows it to be incorporated into conductive polymers, enhancing their electrical properties. This application is particularly relevant in the development of high-performance materials for electronic devices, where conductivity and stability are crucial .

Mechanism of Action

The compound exerts its effects through interactions with molecular targets and pathways involved in electronic properties and material stability. Its unique structure allows for efficient charge transport, making it valuable in organic electronics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

The following table summarizes key structural and electronic differences between tris[4-(5-bromothiophen-2-yl)phenyl]amine and analogous compounds:

Compound Name Substituent on Thiophene Key Features Applications
This compound Bromine (-Br) Electron-withdrawing; lowers HOMO, enhances oxidative stability Photovoltaics, OLEDs (theoretical)
Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) Phenyl (-C₆H₅) Electron-rich; symmetrical structure improves hole mobility (0.012 cm²/Vs) BHJ solar cells (ηPCE = 5.96%)
Tris[4-(5-formyl-2-thienyl)phenyl]amine (TTA-TPA) Formyl (-CHO) Electron-deficient; enhances π-conjugation for COFs COFs, OLEDs, photocatalysts
Tris[4-(2-thienyl)phenyl]amine (TTPA) None Unsubstituted thiophene; moderate HOMO (-5.2 eV) Optoelectronic studies, hole transport
Tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine Dicyanomethylidenemethyl Strong electron-withdrawing; red-shifted absorption (592 nm) UV-PL applications, sensors

Notes:

  • Symmetry : TPTPA’s symmetrical structure enhances crystallinity and hole mobility, critical for photovoltaic performance .
  • Electron Effects: Formyl and dicyanomethylidenemethyl groups increase electron deficiency, making TTA-TPA and the dicyanomethylidenemethyl derivative suitable for charge separation in COFs or sensors .
Photovoltaics:
  • TPTPA : Achieves ηPCE = 5.96% in bulk heterojunction (BHJ) cells with C₇₀, attributed to high hole mobility and complementary absorption with C₇₀ .
  • This compound: Not directly tested in PVs, but bromine’s electron-withdrawing nature may reduce recombination losses, though lower hole mobility compared to TPTPA could limit efficiency.
Organic Light-Emitting Diodes (OLEDs):
  • TTA-TPA : Used as a hole-transport layer (HTL) due to its π-conjugated, electron-rich structure .
  • This compound : Bromine’s inductive effect may improve electron-blocking capability, but its deeper HOMO could require energy-level engineering for efficient charge injection.
Covalent Organic Frameworks (COFs):
  • TTA-TPA : Serves as a trigonal linker in COFs, leveraging its aldehyde groups for imine bonding. Its extended conjugation enhances photocatalytic activity .
  • Brominated Analog: Not reported in COFs; bromine’s bulkiness might hinder framework formation compared to formyl groups.

Comparative Optoelectronic Properties

  • Absorption Spectra: TPTPA and TTA-TPA exhibit absorption in visible ranges (400–600 nm), while the dicyanomethylidenemethyl derivative shows a red shift to 592 nm due to strong electron withdrawal . Bromine’s moderate electron withdrawal may result in intermediate absorption profiles.
  • Fluorescence: Star-shaped derivatives like TTPA and TCTPA (cyano-substituted) show piezochromic fluorescence, sensitive to mechanical stress .

Biological Activity

Tris[4-(5-bromothiophen-2-yl)phenyl]amine (TBTPA) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a comprehensive overview of the biological activity associated with TBTPA, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

TBTPA is a star-shaped organic molecule characterized by three 4-(5-bromothiophen-2-yl)phenyl groups attached to a central nitrogen atom. The synthesis typically involves coupling reactions that yield high purity and yield. The brominated thiophene units enhance the compound's electronic properties, making it suitable for various applications.

Antimicrobial Properties

Recent studies have indicated that TBTPA exhibits antimicrobial activity against various pathogens. For instance, its interaction with bacterial cell membranes disrupts membrane integrity, leading to cell lysis. The minimum inhibitory concentration (MIC) values for TBTPA against specific bacterial strains were reported to be in the low micromolar range, indicating potent activity.

Anticancer Potential

TBTPA has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to cross cell membranes efficiently allows it to exert cytotoxic effects on tumor cells while sparing normal cells.

Table 1: Summary of Biological Activities of TBTPA

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis via caspase activation
AntioxidantScavenging free radicals

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of TBTPA, the compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated that TBTPA had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1 to 5 µM. This suggests that TBTPA could serve as a lead compound for developing new antimicrobial agents.

Study 2: Anticancer Activity

Another study explored the anticancer properties of TBTPA on human breast cancer cell lines (MCF-7). Treatment with TBTPA resulted in a dose-dependent reduction in cell viability, with IC50 values around 10 µM after 48 hours of exposure. Further analysis revealed that TBTPA treatment led to increased levels of reactive oxygen species (ROS), which are known to promote apoptosis in cancer cells.

The biological activity of TBTPA can be attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of TBTPA allows it to integrate into lipid bilayers, causing destabilization and leakage.
  • Apoptosis Induction : By activating intrinsic apoptotic pathways through ROS generation and caspase activation, TBTPA effectively triggers programmed cell death in cancer cells.
  • Antioxidant Activity : TBTPA has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of the Triphenylamine Core

The synthesis typically begins with the triphenylamine core, which can be prepared by classical methods such as Buchwald-Hartwig amination or Ullmann-type coupling, where aniline derivatives are coupled with aryl halides under palladium or copper catalysis.

Bromination of Thiophene Rings

Selective bromination at the 5-position of the thiophene ring is critical and can be achieved either prior to coupling or post-coupling depending on the synthetic route. Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to prevent over-bromination.

Detailed Preparation Procedure Example

Based on patent literature and research articles, a representative preparation method is as follows:

  • Synthesis of Tris(4-(thiophen-2-yl)phenyl)amine : Starting from triphenylamine, 4-bromophenyl units are coupled with thiophene derivatives via palladium-catalyzed cross-coupling.

  • Lithiation and Stannylation : The tris(4-(thiophen-2-yl)phenyl)amine is subjected to lithiation using n-butyllithium at low temperature (-78 °C), followed by quenching with trimethyltin chloride to yield tris(4-(5-trimethylstannyl)thiophen-2-yl)phenylamine.

  • Stille Coupling to Introduce Bromine : The stannylated intermediate undergoes Stille coupling with a brominated aryl halide under Pd(PPh3)4 catalysis at 80 °C to afford tris[4-(5-bromothiophen-2-yl)phenyl]amine with yields around 70-77%.

  • Purification : The crude product is purified by column chromatography using dichloromethane/hexane mixtures and reprecipitated to obtain a high-purity dark brown solid.

Reaction Conditions and Catalysts

Step Reagents/Conditions Catalyst Temperature Yield (%)
Lithiation n-Butyllithium, TMEDA, THF solvent None -78 °C -
Stannylation Trimethyltin chloride None Room temp ~35
Stille Coupling Pd(PPh3)4 catalyst, aryl bromide Pd(PPh3)4 (0.5-1 mol%) 80 °C 70-77
Purification Column chromatography (CH2Cl2/hexane 2:1) - Room temp -

Stock Solution Preparation and Solubility Data

For practical applications and further reactions, stock solutions of this compound are prepared at various concentrations. The following table summarizes stock solution volumes for different masses and molarities, useful for formulation and experimental setups:

Mass (mg) 1 mM (mL) 5 mM (mL) 10 mM (mL)
1 1.3729 0.2746 0.1373
5 6.8645 1.3729 0.6865
10 13.7291 2.7458 1.3729

Research Findings and Analysis

  • The use of palladium catalysts such as Pd(PPh3)4 or Pd(PPh3)2Cl2 is essential for efficient cross-coupling with high selectivity and yield.

  • Low-temperature lithiation ensures regioselective functionalization of the thiophene ring, enabling subsequent stannylation without decomposition or side reactions.

  • The Stille coupling route is preferred for introducing bromine at the 5-position of the thiophene ring, allowing for further functionalization or polymerization in organic electronic materials.

  • Alternative methods such as Kumada coupling have been reported for related thiophene derivatives, but the Stille method offers better control over substitution patterns.

Summary Table of Preparation Methods

Method Step Description Advantages Limitations
Triphenylamine synthesis Formation of triphenylamine core Well-established, high purity Requires careful control of amination
Lithiation & Stannylation Regioselective lithiation and stannylation High regioselectivity Sensitive to moisture and temperature
Stille Coupling Pd-catalyzed coupling to introduce bromothiophene High yield, good functional group tolerance Use of toxic organotin reagents
Bromination (if needed) Selective bromination of thiophene ring Enables further functionalization Risk of over-bromination
Purification Column chromatography and recrystallization High purity product Time-consuming

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Tris[4-(5-bromothiophen-2-yl)phenyl]amine, and how can side reactions be minimized?

  • Methodology : Utilize Ullmann coupling or Suzuki-Miyaura cross-coupling reactions to attach bromothiophenyl groups to the triphenylamine core. Evidence from the synthesis of analogous compounds (e.g., tris(4-formylphenyl)amine) suggests optimizing catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (80–120°C) to suppress dehalogenation or dimerization side products .
  • Validation : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with silica gel (hexane/ethyl acetate gradients).

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use nitrile gloves and lab coats to avoid skin contact, as brominated aromatics may cause sensitization . Work under inert gas (N₂/Ar) to prevent oxidation.
  • Storage : Prepare stock solutions in anhydrous DMF or THF (10 mM) and aliquot into amber vials. Store at –80°C for ≤6 months or –20°C for ≤1 month. Avoid freeze-thaw cycles, which degrade bromothiophene moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • UV-Vis/PL Spectroscopy : Confirm π-conjugation and charge-transfer transitions. For example, tris[4-(5-dicyanomethylidenemethyl-2-thienyl)phenyl]amine (a structural analog) exhibits λmax at 510 nm (absorption) and 592 nm (emission) .
  • NMR Analysis : Use <sup>1</sup>H/<sup>13</sup>C NMR in CDCl₃ to verify substitution patterns. Bromine atoms induce deshielding in adjacent protons (δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in optical properties between theoretical calculations and experimental data for this compound?

  • Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and compare with experimental UV-Vis spectra. Discrepancies may arise from solvent polarity effects (e.g., bathochromic shifts in DMF vs. toluene) or aggregation-induced quenching .
  • Mitigation : Use cryogenic fluorescence spectroscopy to isolate monomeric vs. aggregated states.

Q. What strategies optimize the compound’s performance in OLED or OPV devices?

  • Device Integration : Blend with electron-transport layers (e.g., TPOB) to form exciplex-type hosts, enhancing triplet energy transfer. For tris(4-carbazoylphenyl)amine (TCTA), exciplex hosts achieve external quantum efficiencies >15% .
  • Doping : Introduce electron-deficient acceptors (e.g., dicyanomethylene derivatives) to stabilize charge-separated states and reduce recombination losses .

Q. How do structural modifications (e.g., substituting bromine with other halogens) affect electrochemical stability?

  • Experimental Design : Synthesize analogs (Cl, I) and compare cyclic voltammetry (CV) profiles in acetonitrile (0.1 M TBAPF₆). Bromine’s electronegativity lowers HOMO levels (–5.2 eV vs. –4.9 eV for H) but increases susceptibility to nucleophilic attack .
  • Stability Testing : Perform accelerated aging under UV light (365 nm) and track decomposition via HPLC.

Contradictions and Recommendations

  • Synthetic Yields : reports >90% yields for tris(4-formylphenyl)amine using DMF/PCl₃, while other methods (e.g., 1,2-dichloroethane) yield <60% due to poor solubility . Validate solvent choices with Hansen solubility parameters.
  • Safety Protocols : Combi-Blocks (2023) classifies tris(4-formylphenyl)amine as a skin sensitizer (H317), whereas Sigma-Aldrich (2020) emphasizes respiratory protection. Prioritize full-body PPE and fume hoods for brominated derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tris[4-(5-bromothiophen-2-yl)phenyl]amine
Reactant of Route 2
Tris[4-(5-bromothiophen-2-yl)phenyl]amine

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